What is the synthesis mechanism of 4-Phenyl-1,3-oxazinane
What is the synthesis mechanism of 4-Phenyl-1,3-oxazinane
An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1,3-oxazinane
Introduction
4-Phenyl-1,3-oxazinane and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The 1,3-oxazinane ring system is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological properties including anticonvulsant, anti-inflammatory, and antimicrobial activities.[1] The presence of a phenyl group at the 4-position often enhances the biological efficacy and modulates the physicochemical properties of these compounds. This guide provides a comprehensive overview of the primary synthetic routes to 4-Phenyl-1,3-oxazinane, with a focus on the underlying reaction mechanisms, experimental protocols, and strategies for stereochemical control.
Core Synthesis Mechanism: Cyclocondensation of 1,3-Aminoalcohols and Aldehydes
The most direct and widely employed method for the synthesis of 4-Phenyl-1,3-oxazinanes is the cyclocondensation reaction between a 1,3-aminoalcohol and an aldehyde or ketone.[2] This approach is favored for its atom economy and the ready availability of the starting materials.
Mechanistic Insights
The reaction typically proceeds under acidic catalysis. The catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The amino group of the 1,3-aminoalcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group on the iminium ion, which is formed upon dehydration of the hemiaminal. The final step is the deprotonation of the oxonium ion to yield the 1,3-oxazinane ring.
The presence of air can also facilitate this reaction, as atmospheric oxygen can oxidize the aldehyde to the corresponding carboxylic acid, which then acts as an in-situ acid catalyst.[3][4][5] This observation is particularly relevant in microwave-assisted syntheses where reactions can be significantly accelerated.[3][4][5]
Experimental Workflow for Acid-Catalyzed Cyclocondensation
Caption: General workflow for the synthesis of 4-Phenyl-1,3-oxazinane via acid-catalyzed cyclocondensation.
Detailed Experimental Protocol
Materials:
-
3-Amino-1-propanol
-
Benzaldehyde
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-amino-1-propanol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL).
-
Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[2]
-
Characterize the purified 4-Phenyl-1,3-oxazinane using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Stereochemical Considerations
When using substituted 1,3-aminoalcohols, the formation of diastereomers is possible. The diastereoselectivity of the cyclization is influenced by the reaction conditions, including the choice of catalyst and solvent.[2] The relative stereochemistry of the substituents on the oxazinane ring can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants (J-values) between protons on the ring.[2]
Alternative Synthetic Routes
While the cyclocondensation of 1,3-aminoalcohols and aldehydes is the most common approach, several other methods have been developed for the synthesis of 1,3-oxazines, including those with a phenyl substituent.
Synthesis from Chalcones
Substituted 1,3-oxazines can be synthesized from chalcones, which are α,β-unsaturated ketones.[1][6] This method typically involves the reaction of a chalcone derivative with urea in the presence of a base, such as ethanolic sodium hydroxide.[1] The reaction proceeds through a Michael addition of urea to the chalcone, followed by an intramolecular cyclization and dehydration to form the 1,3-oxazine ring.
Gold-Catalyzed Cycloisomerization
For the synthesis of benzo-fused 4-phenyl-1,3-oxazines, a gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been reported.[7] This method provides a route to highly substituted 4H-benzo[d][3][5]oxazines under mild reaction conditions. The mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the amide oxygen.
Palladium-Catalyzed Carbonylation-Cyclization
Palladium-catalyzed carbonylation-cyclization domino reactions have been employed for the synthesis of 4H-benzo[e][3][5]oxazin-4-ones from ortho-halophenols and cyanamide.[8] While not a direct synthesis of 4-phenyl-1,3-oxazinane, this method highlights the utility of modern catalytic approaches in constructing the oxazine core, which can potentially be further functionalized.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the synthesis of 1,3-oxazinanes.[3][4][5] This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. The efficiency of microwave-assisted synthesis can be further enhanced by the use of catalysts. Interestingly, even in the absence of an added catalyst, the presence of air can be sufficient to promote the reaction by oxidizing the aldehyde to a carboxylic acid, which then acts as the catalyst.[3][4][5]
Data Summary
| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Features |
| Cyclocondensation | 1,3-Aminoalcohol, Aldehyde | Acid catalyst (e.g., p-TsOH) or Air | High atom economy, versatile, common.[2] |
| From Chalcones | Chalcone, Urea | Base (e.g., Ethanolic NaOH) | Access to highly substituted oxazines.[1][6] |
| Gold-Catalyzed | N-(2-alkynyl)aryl benzamide | Gold(I) catalyst | Synthesis of benzo-fused oxazines.[7] |
| Palladium-Catalyzed | o-halophenol, cyanamide | Palladium catalyst, CO source | Synthesis of benzoxazin-4-ones.[8] |
| Microwave-Assisted | 1,3-Aminoalcohol, Aldehyde | Catalyst or Air | Rapid, high yields.[3][4][5] |
Conclusion
The synthesis of 4-Phenyl-1,3-oxazinane is most commonly achieved through the acid-catalyzed cyclocondensation of a 1,3-aminoalcohol and benzaldehyde. This method is robust, versatile, and amenable to various modifications. Alternative synthetic strategies, including those utilizing chalcones, modern catalytic systems, and microwave assistance, provide access to a broader range of substituted 1,3-oxazine derivatives. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction scale. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving the desired stereochemical outcome.
References
-
Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
-
Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. [Link]
-
Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. SCIRP.org. [Link]
-
Wuts, P. G. M. (2006) One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science, 8(5), 449-453. [Link]
-
Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. ResearchGate. [Link]
-
Sharma, P., et al. (2021) Synthesis of New Schiff Base of 1,3-Oxazine and 1,3-Thiazine Derivatives Derived from 4-Phenyl Substituted Chalcones and Evaluation of their Antibacterial Activity. Asian Journal of Chemistry, 33(3), 531-536. [Link]
-
Chaitra G* and Rohini RM. (2018) Synthesis and Biological Activities of[3][5]-Oxazine Derivatives. Der Pharma Chemica, 10(3), 133-139. [Link]
-
Wikipedia. Styrene oxide. [Link]
-
Reddy, G. S., et al. (2023) One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3804. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazinanes. [Link]
-
Belbachir, M., et al. (2013) SYNTHESIS OF POLY (STYRENE-CO-1,3,5-TRIOXANE) BY ECOLOGIC CATALYST MONTMORILLONITE MAGHNITE-Na+ CATALYST. ResearchGate. [Link]
-
Babaei, Z., et al. (2021) Efficient synthesis of some[3][5]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 11, 19448. [Link]
-
Chole, S. P. (2023) One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Journal of Emerging Technologies and Innovative Research, 10(1). [Link]
-
Kumar, P., et al. (2024) Mechanism for styrene epoxidation using H2O2 and 1,3,5‐triazine based microporous network as catalyst. ResearchGate. [Link]
-
RSC Publishing. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. [Link]
-
Martínez-Triana, Y., et al. (2021) Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][3][5]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 6(45), 30607–30617. [Link]
-
Lindh, J., et al. (2017) Synthesis of 4H-Benzo[e][3][5]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction. European Journal of Organic Chemistry, 2017(48), 7247-7253. [Link]
-
Al-Masri, O. A., et al. (2020) Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]
-
Reddy, C. R., et al. (2022) Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6296. [Link]
-
El-Hiti, G. A., et al. (2024) Advanced Catalytic Syntheses of 1,3-Oxazine Derivatives via Electrophilic Substitution Using Mono- and Bimetallic Phosphate Catalysts. ResearchGate. [Link]
-
Ota, Y., et al. (2022) Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][3][5]oxazines by intramolecular Hiyama coupling. Chemical Communications, 58(8), 1083-1086. [Link]
-
Anary-Abbasinejad, M., et al. (2007) New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Journal of Chemical Research, 2007(11), 634-636. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 4. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [file.scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
